molecular formula C7H11N3 B13351595 N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine

N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine

Cat. No.: B13351595
M. Wt: 137.18 g/mol
InChI Key: AEYLQSWLMAOUNV-UHFFFAOYSA-N
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Description

N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a cyclopropane-containing compound featuring a pyrazole moiety linked to a methylamine group. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 210.11 (as the dihydrochloride salt) . Synthesis routes for analogous compounds (e.g., N-cyclopropylpyrazole derivatives) involve transition-metal-catalyzed cross-coupling reactions, as exemplified by copper(I)-mediated amination of iodopyrazoles with cyclopropanamine .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H11N3/c1-8-7(3-4-7)6-2-5-9-10-6/h2,5,8H,3-4H2,1H3,(H,9,10)

InChI Key

AEYLQSWLMAOUNV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine typically involves the reaction of a pyrazole derivative with a cyclopropane precursor. One common method is the alkylation of 1H-pyrazole-3-amine with a cyclopropyl methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the pyrazole moiety can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a pyrazole ring linked to a cyclopropanamine structure via a methylene bridge. It has a molecular formula of C7H11N3C_7H_{11}N_3 and a molecular weight of 137.18 g/mol. This compound is of interest in medicinal chemistry due to its unique structural features that contribute to its chemical and biological properties.

Scientific Research Applications

This compound serves as a building block for synthesizing more complex molecules in chemistry. It is also investigated for its potential biological activities in biology. Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and antifungal properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which may modulate their activity and lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions. Studies on this compound have focused on its interactions with various biological targets, where the pyrazole ring facilitates binding to enzymes and receptors, influencing their activity. This is crucial for understanding its potential therapeutic applications, particularly in drug design where modulation of biological pathways is desired.

Applications in Drug Discovery

The compound is used in the synthesis of pyrimidine derivatives, which are being explored as therapeutic targets for cancer treatment . Specifically, N-methyl-1 H-pyrazole substitution on C-6 of pyrimidine has been investigated . Substituting the methyl group on the pyrazole ring with other alkyl groups has improved activity . Replacing the N-methyl pyrazole with N,N-dimethyl-2-pyrazolylethylamine also resulted in a significant improvement in activity .

Structural Analogs and Their Significance

Several compounds share structural similarities with this compound. These analogs help in understanding the structure-activity relationships.

Compound NameStructural FeaturesUnique Aspects
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamineContains a methyl group on the pyrazole ringDifferent substitution pattern affects biological activity
N-(1-methyl-1H-pyrazol-4-yl)methylcyclopropanamineSimilar cyclopropane structure but with a 4-position methyl substitutionVariations in position lead to distinct properties
N-(3-methylpyrazolyl)methylcyclopropanamineFeatures a methyl group at the 3-position of the pyrazoleAlters chemical reactivity compared to the target compound

Mechanism of Action

The mechanism of action of N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine against key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Melting Point (°C) Key Structural Features Biological/Chemical Applications
This compound 210.11 Not reported Cyclopropane, pyrazole, methylamine Potential ligand or intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.25 104–107 Pyrazole, pyridine, cyclopropyl Synthetic intermediate
Prexasertib (LY2606368) 393.41 Not reported Pyrazine, pyrazole, methoxyphenyl CHK1 inhibitor (anticancer, Phase II)
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine 265.30 Not reported Pyridazine, pyrazole, benzene Anticholesteremic, antihypertensive

Structural Features and Physicochemical Properties

  • Cyclopropane vs. Pyridazine derivatives, however, exhibit planar aromatic systems that may improve π-π stacking interactions in biological targets .
  • Substituent Effects :
    The methylamine group in the target compound increases basicity and water solubility (especially as the dihydrochloride salt ), whereas Prexasertib’s methoxyphenyl and pyrazine groups enhance lipophilicity and kinase-binding affinity .

  • Synthetic Challenges : Cyclopropane-containing compounds often require specialized synthetic strategies. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized with a low yield (17.9%) due to steric hindrance during cyclopropanamine coupling .

Biological Activity

N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C7_7H11_{11}N3_3 and a molecular weight of 137.18 g/mol. The compound consists of a pyrazole ring linked to a cyclopropanamine structure through a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly in drug discovery.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, potentially inhibiting the growth of various bacteria and fungi. The mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of their activity.
  • Antifungal Activity : Similar to its antibacterial properties, this compound has been investigated for its antifungal effects, suggesting its utility in treating fungal infections.
  • Potential as a Therapeutic Agent : The compound's ability to modulate biological pathways positions it as a promising candidate for therapeutic development against diseases where enzyme inhibition is beneficial.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can lead to:

  • Inhibition of Enzyme Activity : By interacting with enzymes, the compound may inhibit their function, which can be crucial in disease pathways where overactive enzymes contribute to pathology.
  • Modulation of Receptor Functions : The compound may also influence receptor activity, potentially altering signaling pathways that are involved in various physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound relative to other pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamineMethyl group on the pyrazole ringDifferent substitution pattern affects biological activity
N-(1-methyl-1H-pyrazol-4-yl)methylcyclopropanamine4-position methyl substitutionVariations in position lead to distinct properties
N-(3-methylpyrazolyl)methylcyclopropanamineMethyl group at the 3-positionAlters chemical reactivity compared to the target compound

This table illustrates how variations in substitution patterns on the pyrazole ring can significantly impact biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound. For instance:

  • Antimicrobial Activity Study : A study demonstrated that modifications on the pyrazole ring could enhance antimicrobial efficacy. Compounds with longer alkyl substitutions exhibited improved activity against specific bacterial strains compared to the parent compound .
  • Enzyme Inhibition Assays : Inhibitory assays revealed that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Therapeutic Potential Exploration : Investigations into its role as a therapeutic agent highlighted promise in treating conditions associated with enzyme dysregulation, such as cancer and infectious diseases .

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